Bicyclo[13.2.2]nonadecane
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Overview
Description
N,N-Dimethylacrylamide (stabilized with MEHQ) is a colorless to light yellow liquid with the chemical formula C5H9NO. It is a versatile monomer used in various polymerization processes. The compound is stabilized with 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage and handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylacrylamide is typically synthesized through the reaction of acryloyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, N,N-Dimethylacrylamide is produced in large quantities using continuous flow reactors. This method ensures consistent quality and high yield. The stabilization with MEHQ is crucial to prevent unwanted polymerization during production and storage .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Radical Reactions: It can undergo radical polymerization in the presence of initiators.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with N,N-Dimethylacrylamide under mild conditions.
Major Products
Homopolymers: Poly(N,N-dimethylacrylamide) is a common product.
Copolymers: Copolymers with other acrylamide derivatives or vinyl monomers.
Scientific Research Applications
N,N-Dimethylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for cell culture and drug delivery systems.
Medicine: Utilized in the development of biomedical devices and controlled release formulations.
Industry: Applied in the production of adhesives, coatings, and water treatment chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethylacrylamide primarily involves its ability to polymerize and form networks. The compound can interact with various molecular targets through its amide group, facilitating the formation of stable polymers. In biological systems, it can form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell growth and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmethacrylamide: Similar structure but with a methyl group on the acrylamide.
N,N-Diethylacrylamide: Similar but with ethyl groups instead of methyl groups.
Acrylamide: Lacks the dimethyl substitution on the nitrogen atom
Uniqueness
N,N-Dimethylacrylamide is unique due to its high reactivity and ability to form stable polymers. Its stabilization with MEHQ ensures safe handling and storage, making it a preferred choice in various applications .
Properties
CAS No. |
284-95-7 |
---|---|
Molecular Formula |
C19H36 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
bicyclo[13.2.2]nonadecane |
InChI |
InChI=1S/C19H36/c1-2-4-6-8-10-12-18-14-16-19(17-15-18)13-11-9-7-5-3-1/h18-19H,1-17H2 |
InChI Key |
KPUJPHBCQBHKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC2CCC(CCCCCC1)CC2 |
Origin of Product |
United States |
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